molecular formula C10H7N3O3 B2392003 2-Cyano-3-(2-nitrophenyl)acrylamide CAS No. 75825-37-5

2-Cyano-3-(2-nitrophenyl)acrylamide

Cat. No.: B2392003
CAS No.: 75825-37-5
M. Wt: 217.184
InChI Key: YKEDYNCEMRNXKV-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(2-nitrophenyl)acrylamide is an organic compound that belongs to the class of cyanoacrylamides It is characterized by the presence of a cyano group (–CN) and a nitrophenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(2-nitrophenyl)acrylamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2-nitrobenzaldehyde with cyanoacetamide in the presence of a base such as piperidine or triethylamine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-(2-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2-nitrophenyl)acrylamide in biological systems involves its interaction with cellular components. The compound can bind to DNA and proteins, potentially disrupting their normal functions. This interaction may lead to the generation of reactive oxygen species (ROS), which can induce cell damage and apoptosis. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to generate ROS is a key factor in its biological activity .

Comparison with Similar Compounds

    2-Cyano-3-(4-nitrophenyl)acrylamide: Similar structure but with the nitro group in a different position.

    2-Cyano-3-(2-methylphenyl)acrylamide: Similar structure but with a methyl group instead of a nitro group.

    2-Cyano-3-(2-chlorophenyl)acrylamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: 2-Cyano-3-(2-nitrophenyl)acrylamide is unique due to the presence of both the cyano and nitrophenyl groups, which confer specific chemical reactivity and biological activity. The nitro group can participate in redox reactions, while the cyano group can undergo nucleophilic substitution, making this compound versatile for various applications .

Properties

IUPAC Name

(E)-2-cyano-3-(2-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c11-6-8(10(12)14)5-7-3-1-2-4-9(7)13(15)16/h1-5H,(H2,12,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEDYNCEMRNXKV-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.